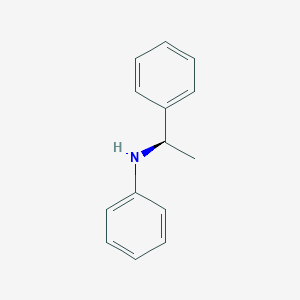

(r)-phenyl-(1-phenylethyl)amine

Overview

Description

(R)-Phenyl-(1-phenylethyl)amine, also known as (R)-1-phenylethylamine or (R)-α-methylbenzylamine, is a chiral amine characterized by a phenyl group attached to a chiral carbon in the ethylamine backbone. Its structure confers stereochemical versatility, making it valuable in asymmetric synthesis, catalysis, and material science. Key properties include a boiling point of 85°C, molecular weight of 121.18 g/mol, and a clear liquid form at 20°C . It serves as a chiral auxiliary, catalyst, and ligand in enantioselective reactions, leveraging its ability to induce stereochemical control in organic transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing ®-1,N-Diphenylethanamine involves the reductive amination of acetophenone with aniline. This reaction typically employs a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Chiral Resolution: Another approach involves the resolution of racemic 1,N-Diphenylethanamine using chiral acids or chromatography techniques to obtain the ®-enantiomer.

Industrial Production Methods: In industrial settings, the synthesis of ®-1,N-Diphenylethanamine often involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: ®-1,N-Diphenylethanamine can undergo oxidation reactions to form corresponding imines or nitroso compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.

Substitution: ®-1,N-Diphenylethanamine can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products:

Oxidation: Imines, nitroso compounds

Reduction: Secondary amines

Substitution: Various substituted amines

Scientific Research Applications

Synthesis of Chiral Compounds

Chiral Ligands and Catalysts

(R)-1-phenylethylamine is widely utilized in the synthesis of chiral ligands and catalysts. It serves as a precursor for:

- Chiral Phosphoramidite Ligands : These ligands are essential in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds .

- Chiral Phenolate Ligands : Through Mannich condensation reactions, (R)-1-phenylethylamine is used to prepare phenolate ligands that exhibit high enantioselectivity .

β-Amino Acids Synthesis

The compound is instrumental in synthesizing β-amino acids, which are valuable in medicinal chemistry due to their biological activity .

Pharmaceutical Applications

Drug Development

(R)-1-phenylethylamine has been investigated for its potential therapeutic properties. Its enantiomers play crucial roles in drug formulations:

- Amphetamines : The compound's structural similarity to amphetamines allows it to be studied for psychoactive effects and therapeutic applications in treating attention deficit hyperactivity disorder (ADHD) and narcolepsy .

- Antiviral Agents : Recent studies have focused on derivatives of (R)-1-phenylethylamine as potential antiviral agents targeting influenza virus polymerase, demonstrating its versatility in pharmaceutical research .

Chiral Resolution Techniques

Optical Resolution

One of the key applications of (R)-1-phenylethylamine is its use in optical resolution processes:

- Chiral Resolution Using L-Malic Acid : The compound can be resolved into its enantiomers using L-malic acid, which selectively crystallizes one enantiomer while leaving the other in solution .

- Continuous Flow Reactions : Innovative techniques combining continuous flow reactions with liquid-liquid extraction have been developed to enhance the resolution process of racemic mixtures of (R)-1-phenylethylamine, achieving high enantiomeric excess .

Table 1: Summary of Applications and Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Chiral Ligands | Used in asymmetric synthesis and catalysis | Effective synthesis of chiral phosphoramidites |

| Drug Development | Investigated for potential therapeutic uses | Similarities to amphetamines; antiviral activity |

| Optical Resolution | Techniques for separating enantiomers | High enantiomeric excess achieved via L-malic acid |

| Continuous Flow Reactions | Enhanced resolution techniques combining reaction and work-up | Improved efficiency and yield |

Mechanism of Action

The mechanism of action of ®-1,N-Diphenylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Catalytic Performance in Enantioselective Reactions

(R)-Phenyl-(1-phenylethyl)amine and its derivatives exhibit superior catalytic activity compared to structurally related amines. For example:

- (R)-N-Benzyl-N-(1-phenylethyl)amine: In the α-amination of ethyl α-phenyl-α-cyanoacetate, this derivative achieved 84% enantiomeric excess (ee) and excellent yields, outperforming natural product-derived catalysts like (DHQ)₂PYR, which yielded <10% ee under comparable conditions .

- (R,R)-N,N′-Bis(1-phenylethyl)-propane-1,3-diamine : This dimeric analog demonstrated similar high ee (84%) in the same reaction, highlighting the advantage of bulky N-substituents in enhancing stereoselectivity .

Table 1: Catalytic Performance of Chiral Amines in α-Amination

| Compound | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (R)-N-Benzyl-N-(1-phenylethyl)amine | 92 | 84% | |

| (DHQ)₂PYR (natural product derivative) | 45 | <10% |

Structural Recognition in Rare Earth Separation

This compound derivatives demonstrate unique applications in rare earth element (REE) separation:

- (+)-Bis[(R)-1-phenylethyl]amine : This compound selectively precipitates light REEs (La–Pr) with a Pr/Nd separation factor (SF) of 5.1 after 96 hours. The slow structural recognition of REE-PTA (phosphotungstic acid) complexes enables time-dependent selectivity, contrasting with rapid salt-induced precipitation methods .

- (−)-Bis[(S)-1-phenylethyl]amine : The S-enantiomer preferentially interacts with heavy REEs, underscoring the role of chirality in REE recognition .

Table 2: Selectivity in Rare Earth Separation

| Compound | Target REEs | Separation Factor (SF) | Time Dependency | Reference |

|---|---|---|---|---|

| (+)-Bis[(R)-1-phenylethyl]amine | La–Pr | 5.1 (Pr/Nd) | 96 hours | |

| Sodium tetraphenylborate | Non-selective | N/A | Immediate |

Stereochemical Stability in Rearrangement Reactions

The stereochemical stability of this compound derivatives varies with protecting groups:

- Boc-protected (R)-N-isopropyl-1-phenylethylamine: Generated α-aminophosphonates with 79% ee, indicating high configurational stability during phosphoramidate-aminophosphonate rearrangements.

- Diethoxyphosphinyl-protected analog : Yielded only 24% ee , demonstrating that steric and electronic effects of protecting groups critically influence stereochemical outcomes .

Table 3: Stereochemical Stability in Rearrangement Reactions

| Protecting Group | Enantiomeric Excess (ee) | Reference |

|---|---|---|

| Boc (tert-butyloxycarbonyl) | 79% | |

| Diethoxyphosphinyl | 24% |

Key Differentiators from Structural Analogs

- N-Methylphenethylamine : Lacks the chiral center and bulky N-substituents, rendering it ineffective in enantioselective catalysis .

- N-Ethyl/N-Propyl Derivatives : These analogs (e.g., (R)-N-ethyl-1-phenylethylamine) show reduced catalytic efficiency compared to N-benzyl or dimeric derivatives, emphasizing the importance of substituent bulk .

- Natural Product-Based Catalysts : Derivatives of cinchona alkaloids (e.g., (DHQ)₂PYR) underperform in asymmetric amination, highlighting the superiority of synthetic chiral amines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing enantiopure (R)-phenyl-(1-phenylethyl)amine, and how is stereochemical purity validated?

- Answer : The compound is typically synthesized via reductive amination using chiral auxiliaries or kinetic resolution. For example, enantioselective enolization of diketones using lithium amides derived from (R,R)-bis(1-phenylethyl)amine can achieve kinetic resolution with ≥99% enantiomeric excess (ee) . Stereochemical validation involves optical rotation measurements ([α]²⁰/D +199.0°), chiral GC/HPLC, and comparison to known standards .

Q. Which analytical techniques are most effective for quantifying impurities and verifying optical purity in this compound?

- Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases and polarimetry are standard. Gas chromatography (GLC) with chiral columns can confirm ee ≥99% . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used to identify byproducts, such as N-allyl derivatives (23–36% yield in side reactions) .

Q. How does the steric bulk of this compound influence its role in asymmetric catalysis?

- Answer : The bis(1-phenylethyl)amine group increases helical pitch in phosphoramidite ligands, enhancing steric interactions that orient substrates. For example, in Au(I)-catalyzed pyrrole synthesis, this group works synergistically with BINOL substituents to achieve >90% enantioselectivity by restricting substrate rotation .

Advanced Research Questions

Q. What computational methods are used to model the enantioselectivity of this compound-derived catalysts?

- Answer : Density functional theory (DFT) at the M06/LACVP* level optimizes transition states, revealing steric clashes between the phenylethyl groups and substrate moieties. Conformational analysis of ligand-substrate complexes shows that pyrenyl substituents on BINOL create a chiral channel, dictating substrate orientation .

Q. How do contradictory stereochemical outcomes arise in reactions using this compound, and how can they be resolved?

- Answer : Contradictions may stem from competing steric vs. electronic effects. For example, in aldol reactions, β-alkoxy groups on thiopyran aldehydes can override the amine’s steric guidance, altering diastereoselectivity. Systematic screening of solvent polarity and temperature can mitigate this .

Q. What strategies optimize the recovery and reuse of this compound in multi-step syntheses?

- Answer : Immobilization on silica supports or ionic liquids improves recyclability. For instance, ionic liquid-tagged ligands retain >85% activity after five cycles in Mannich reactions. Alternatively, biphasic systems (water/organic) enable easy separation .

Q. How does the electronic environment of this compound affect its reactivity in C–N bond-forming reactions?

- Answer : The electron-donating phenyl groups stabilize transition states via π-π interactions, as seen in Diels-Alder reactions with chiral imidazolium salts. Substituents like fluorine on aryl rings can modulate electron density, altering reaction rates by up to 3-fold .

Q. Methodological Considerations

Designing Experiments to Address Conflicting Data in Stereochemical Studies

- Approach :

Perform control experiments with deuterated analogs to isolate steric/electronic contributions .

Use variable-temperature NMR to detect dynamic effects influencing stereoselectivity .

Cross-validate computational predictions (DFT) with kinetic isotope effect (KIE) studies .

Best Practices for Reproducing Literature Syntheses of this compound Derivatives

- Guidelines :

Properties

Molecular Formula |

C14H15N |

|---|---|

Molecular Weight |

197.27 g/mol |

IUPAC Name |

N-[(1R)-1-phenylethyl]aniline |

InChI |

InChI=1S/C14H15N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-12,15H,1H3/t12-/m1/s1 |

InChI Key |

IUERBKSXAYWVGE-GFCCVEGCSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NC2=CC=CC=C2 |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.